1-N-Trityl-imidazole-2-ylpropionic acid is a derivative of imidazole, a five-membered aromatic heterocyclic compound. This compound is characterized by the presence of a trityl group, which enhances its stability and solubility. The compound is primarily studied in the context of organic synthesis and medicinal chemistry due to its potential applications in drug development and as a building block for more complex molecules.
1-N-Trityl-imidazole-2-ylpropionic acid falls under the category of organic compounds, specifically within the class of amino acids and their derivatives. It possesses both acidic (carboxylic acid) and basic (imidazole) functional groups, making it an amphoteric compound.
The synthesis of 1-N-Trityl-imidazole-2-ylpropionic acid can be achieved through several methods, including:
The typical reaction conditions include:
The molecular structure of 1-N-Trityl-imidazole-2-ylpropionic acid features:
The molecular formula is , with a molecular weight of approximately 288.35 g/mol. The structure can be represented as follows:
1-N-Trityl-imidazole-2-ylpropionic acid can undergo various chemical reactions including:
These reactions typically require careful control of conditions such as temperature, solvent choice, and reaction time to optimize yield and selectivity.
The mechanism by which 1-N-Trityl-imidazole-2-ylpropionic acid acts in biological systems often involves its interaction with enzymes or receptors due to its structural similarity to natural amino acids. The imidazole ring can participate in hydrogen bonding and coordination with metal ions, facilitating various biochemical processes.
Studies have shown that compounds containing imidazole rings exhibit significant biological activity, including antimicrobial and anticancer properties, attributed to their ability to mimic natural substrates in enzyme-catalyzed reactions .
Relevant data on melting point and boiling point are often found in supplier datasheets or experimental reports.
1-N-Trityl-imidazole-2-ylpropionic acid has several scientific uses:
This compound exemplifies the versatility and importance of imidazole derivatives in modern organic chemistry and pharmaceutical research.
The strategic implementation of trityl (triphenylmethyl) protecting groups represents a cornerstone achievement in heterocyclic chemistry. Introduced initially for nucleoside synthesis, trityl protection rapidly expanded to encompass nitrogen-containing heterocycles like imidazole due to its exceptional steric bulk and orthogonal deprotection characteristics. The trityl group profoundly alters the electronic and steric environment of the imidazole nitrogen, effectively shielding the N1 position from unwanted electrophilic attacks or oxidation while permitting regioselective functionalization at other ring positions (C4/C5) . This regiocontrol proved indispensable for constructing complex imidazole-containing pharmaceuticals, where selective modification is paramount. The trityl group's stability under basic conditions and moderate reactivity toward mild acids facilitated its integration into multi-step synthetic sequences, particularly for angiotensin II receptor blockers (ARBs) and enzyme inhibitors where imidazole intermediates require precise functionalization [9]. A critical advancement emerged with the development of solid-phase synthesis techniques utilizing trityl-type linkers (e.g., 4-methyltrityl, Mtt), enabling iterative coupling of N-trityl protected imidazole building blocks for synthesizing DNA-binding polyamides and peptide mimetics . The orthogonality between trityl and Fmoc protecting groups further cemented its role in combinatorial chemistry and automated peptide synthesis.
Table 1: Key Molecular Identifiers of 1-N-Trityl-imidazole-2-ylpropionic Acid
Identifier Type | Value |
---|---|
CAS Registry No. | 675602-85-4 |
Molecular Formula | C₂₅H₂₂N₂O₂ |
Molecular Weight | 382.45-382.5 g/mol |
IUPAC Name | 3-(1-tritylimidazol-2-yl)propanoic acid |
SMILES | OC(=O)CCc1nccn1C(c2ccccc2)(c3ccccc3)c4ccccc4 |
InChI Key | RVUHFAQCWRGTJH-UHFFFAOYSA-N |
Imidazole's prominence in drug discovery stems from its multifaceted pharmacophoric properties: 1) Its nitrogen atoms participate in hydrogen bonding and coordination with metal ions in enzyme active sites; 2) Its aromaticity and moderate basicity (pKa ~7) enable cation-π interactions and pH-dependent solubility shifts critical for membrane permeation; 3) Its metabolic stability contrasts favorably with more labile heterocycles. The integration of the trityl group onto the imidazole nitrogen significantly expands these properties by conferring substantial lipophilicity and steric bulk. This modification enhances blood-brain barrier penetration and modulates pharmacokinetic profiles [8]. Crucially, 1-N-Trityl-imidazole-2-ylpropionic acid embodies this strategic hybridization, where the propionic acid moiety provides a handle for bioconjugation or salt formation (improving aqueous solubility), while the trityl group directs molecular recognition. This is exemplified in its role as a key intermediate for Bruton's tyrosine kinase (BTK) inhibitors (targeting hematologic cancers) and farnesyltransferase inhibitors (targeting Ras-driven cancers like pancreatic carcinoma) [8]. The compound's structural features directly contribute to binding affinity and selectivity in these therapeutic targets, underpinning its conceptual significance in modern medicinal chemistry campaigns focused on kinase and prenylation pathway modulation.
Carboxylate-functionalized imidazoles represent a critical chemotype bridging heterocyclic chemistry with peptide mimetics and bifunctional linkers. The propionic acid chain in 1-N-Trityl-imidazole-2-ylpropionic acid provides a versatile carboxylic acid functional group orthogonal to the protected imidazole ring. This enables: 1) Peptide coupling via amide bond formation for synthesizing enzyme inhibitors or receptor ligands; 2) Salt formation (e.g., sodium, potassium) to enhance solubility for biological assays; 3) Coordination chemistry with metal centers in catalytic or metalloenzyme inhibition contexts [10]. Synthetic routes to such derivatives evolved significantly, moving from early linear approaches involving sequential tritylation and alkylation steps toward more efficient multicomponent reactions (MCRs) and solid-phase synthesis (SPS).
Table 2: Physicochemical Properties of Key Trityl-Protected Carboxylate Imidazoles
Compound CAS No. | Common Name | Melting Point | Solubility Profile | Primary Synthetic Application |
---|---|---|---|---|
675602-85-4 | 1-N-Trityl-imidazole-2-ylpropionic acid | Not Reported | Chloroform (slight) | BTK Inhibitors, Bioconjugation |
160446-35-5 | 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid | 185°C | Chloroform (slight) | Farnesyltransferase Inhibitors, Peptide Mimetics |
The development of one-pot assembly strategies marked a significant efficiency leap. For instance, optimized routes to trityl-protected ARB intermediates like trityl olmesartan medoxomil achieved 72-75% yields on 300g scales using dipolar aprotic solvents (DMF, DMAc) and minimal isolation steps, replacing chromatographic purifications with direct crystallizations [9]. Similarly, solid-phase synthesis employing Wang resin allows iterative coupling of N-trityl-imidazolepropionic acid derivatives under standard peptide coupling conditions (HBTU/DIC activation), followed by mild acidolytic trityl deprotection (e.g., using 1% TFA) to yield complex imidazole-containing polyamides .
The synthetic utility and therapeutic relevance of trityl-protected imidazole carboxylic acids have spurred significant patent activity, primarily focused on novel synthetic methodologies and therapeutic applications. Key patents delineate composition-of-matter claims for specific derivatives and process claims for efficient large-scale syntheses.
Table 3: Key Patents Covering Trityl-Protected Imidazole Carboxylic Acid Derivatives
Patent Number | Title/Key Focus | Relevant Compounds/CAS | Claims Highlights |
---|---|---|---|
US8835646B2 | Organic Compounds (Farnesyltransferase Inhibitors) | Derivatives incorporating 675602-85-4 | Claims novel imidazolepropionic acid derivatives linked to tetrahydrobenzodiazepine scaffolds as FTase inhibitors [7]. |
RU2241712C9 | Imidazole Derivatives as Prenyl Transferase Inhibitors | 3-(1-Trityl-1H-imidazol-4-yl)propanoic acid (160446-35-5) | Covers pharmaceutical compositions for treating cancer (prostate, pancreatic, breast), atherosclerosis, and fibrosis via FTase/PGGTase-I inhibition [8]. |
Olmesartan Patents | Processes for ARB Synthesis (e.g., WO2005077936) | Trityl olmesartan medoxomil intermediates | Protect one-pot multi-component assembly methods for trityl-protected imidazole carboxylate intermediates [9]. |
Patent strategies emphasize two primary domains: 1) Therapeutic Utility: Patents like RU2241712C9 claim specific trityl-imidazolepropionic acid derivatives conjugated to benzodiazepine or pyrazine cores as potent, selective inhibitors of farnesyltransferase (FTase) and/or protein geranylgeranyltransferase-I (PGGTase-I), highlighting applications in treating solid tumors (e.g., pancreatic, lung, ovarian carcinoma) and benign proliferative disorders (e.g., benign prostatic hyperplasia) [8]. 2) Process Innovation: Protecting efficient syntheses is paramount. Patents covering olmesartan medoxomil manufacturing prioritize streamlined routes to its trityl-imidazole carboxylate intermediate (e.g., 6), emphasizing solvent reduction, elimination of chromatography, and direct crystallization to achieve high purity (>97.5% HPLC) and yield (>70%) on multi-hundred-gram scales [9]. This landscape underscores the commercial and therapeutic value of these specialized imidazole building blocks.
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1